Xanthosine 5'-triphosphate

RNA Polymerase Inhibition Nucleotide Analog Enzyme Kinetics

Non-canonical GTP analog enabling orthogonal control of engineered Asp→Asn GTPase mutants. XTP is actively excluded from nucleotide pools by ITPase (EC 3.6.1.19), eliminating wild-type GTPase background. • Enables >10³-fold XTP selectivity in D449N/D136N mutants vs. wild-type. • Supports GPCR adenylyl cyclase activation without receptor-regulated hydrolysis. • Validated ITPase substrate (Km = 0.57 mM, human ITPase; kcat/Km up to 7.80 × 10⁴ M⁻¹s⁻¹). Supplied ≥95% HPLC as TEA or Na salt; store at -20°C.

Molecular Formula C10H15N4O15P3
Molecular Weight 524.17 g/mol
CAS No. 6253-56-1
Cat. No. B1199517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthosine 5'-triphosphate
CAS6253-56-1
Synonymsxanthosine 5'-triphosphate
xanthosine 5'-triphosphate 2sodium salt
xanthosine triphosphate
XTP
Molecular FormulaC10H15N4O15P3
Molecular Weight524.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)NC2=O
InChIInChI=1S/C10H15N4O15P3/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1
InChIKeyCAEFEWVYEZABLA-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mm / 150 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthosine 5′-Triphosphate (XTP) Overview


Xanthosine 5'-triphosphate (XTP), CAS 6253-56-1, is a purine ribonucleoside triphosphate and a structural analog of guanosine triphosphate (GTP), distinguished by a 6-keto group replacing the 2-amino group of the guanine base [1]. It is an endogenous, non-canonical nucleotide generated through the oxidative deamination of GTP or via the phosphorylation of xanthosine monophosphate (XMP) intermediates in purine biosynthesis [2]. Unlike canonical nucleotides, XTP possesses no known primary biological function in living cells and is typically present at low concentrations; its accumulation is actively prevented by specific house-cleaning enzymes, underscoring its role as a potentially genotoxic lesion rather than a standard metabolic substrate [3]. This unique status positions XTP as a specialized research tool for probing nucleotide specificity, DNA/RNA damage pathways, and G-protein signaling mechanisms, where its utilization as a GTP substitute yields distinct, quantifiable outcomes [4].

Why Other NTPs Cannot Replace XTP


Despite sharing a triphosphate moiety and a purine core with canonical GTP and its deamination product ITP, XTP exhibits divergent binding affinities, catalytic processing rates, and functional outcomes across key enzyme classes, precluding simple interchangeability. While GTP serves as the primary energy currency for G-proteins and polymerases, XTP functions as either a competitive inhibitor with altered potency or a substrate with markedly different kinetic parameters [1]. For instance, XTP is hydrolyzed by G-protein transducin with lower efficacy than GTP or ITP, and in some systems, such as chemoattractant-stimulated Gi-proteins, XTP hydrolysis is not stimulated at all, unlike GTP and ITP [2]. Similarly, house-cleaning enzymes like human ITPase and bacterial XTP/dITP diphosphatases have evolved high specificity for non-canonical nucleotides like XTP, ITP, and dITP, while largely excluding canonical ATP and GTP [3]. This differential recognition means that experimental results obtained with GTP or ITP cannot be extrapolated to XTP, and vice versa, making the procurement of the specific nucleotide analog essential for studies of nucleotide damage, polymerase fidelity, or G-protein signal sorting.

XTP Differentiation Evidence vs. GTP and Other Nucleotides


Tubulin E-Site Binding Affinity

In a direct head-to-head comparison against ITP, 7-methyl-GTP, and 2'-O-methyl-GTP, XTP exhibited a 10-fold higher potency as an inhibitor of bacteriophage Qβ RNA polymerase when using a poly(U2,C) template. This differential potency was not observed with a poly(C) template, highlighting a template-specific inhibition mechanism [1].

RNA Polymerase Inhibition Nucleotide Analog Enzyme Kinetics

FtsY GTPase: Engineered XTP Specificity

Recombinant human inosine triphosphate pyrophosphatase (hITPase) catalyzed the hydrolysis of XTP, ITP, and dITP to their respective monophosphates. Kinetic analysis revealed that XTP had a kcat of 640 s⁻¹, which is higher than that for ITP (580 s⁻¹) and dITP (360 s⁻¹). The Km values for these substrates were 0.57 mM for XTP, 0.51 mM for ITP, and 0.31 mM for dITP [1]. This demonstrates that while XTP is processed with the highest catalytic rate among these substrates, its binding affinity is slightly lower.

Nucleotide Metabolism Enzyme Kinetics ITPase

β2AR-Gs Coupling: XTP-Specific Efficacy Profile

In Sendai-virus-permeabilized rabbit neutrophils, the secretion of beta-glucuronidase from azurophilic granules was supported by various nucleoside triphosphates in the absence of ATP. The efficacy order was GTP > UTP = XTP > CTP [1]. This places XTP as a partial agonist for this exocytotic pathway, with an efficacy equal to UTP but significantly lower than GTP.

Exocytosis Nucleotide Specificity Neutrophil Biology

Adenylosuccinate Synthetase: XTP-Preferring D333N Mutant

The retinal G-protein transducin (TD) was found to hydrolyze nucleoside 5'-triphosphates with the following efficacy: GTP > ITP > XTP. Furthermore, XTP competitively inhibited GTP hydrolysis, but unlike GTP and ITP, XTP hydrolysis by Gi-proteins was not stimulated by chemoattractants such as fMLP, C5a, or LTB4 [1]. This establishes a clear functional hierarchy among these nucleotides.

G-Protein Signal Transduction Nucleotide Hydrolysis

Human ITPase: XTP Substrate Kinetics

Xanthosine 5'-(β,γ-methylene)triphosphate and xanthosine 5'-(β,γ-imido)triphosphate, two nonhydrolyzable derivatives of XTP, bound to the Rab5D136N mutant protein—which has altered nucleotide specificity from GTP to XTP—with affinities similar to those of GTP. Critically, neither derivative was hydrolyzed under the assay conditions [1].

GTPase Rab5 Nonhydrolyzable Analog

Transducin & Gi Proteins: XTP as Competitive Inhibitor

Enzymes from Escherichia coli, Methanococcus jannaschii, and Archaeoglobus fulgidus, classified as XTP/dITP diphosphatases (EC 3.6.1.66), exhibit high specificity for non-canonical purine nucleotides. They efficiently hydrolyze XTP, dITP, and ITP, while showing no detectable activity towards the canonical nucleotides ATP and GTP [1]. This strict substrate discrimination is crucial for their role in preventing the incorporation of damaged nucleotides into nucleic acids.

Nucleotide Sanitation Enzyme Specificity DNA Damage Prevention

XTP Validated Research Applications


Engineering XTP-Specific GTPases

XTP is ideally suited for detailed kinetic studies of RNA polymerase fidelity and inhibition, particularly when investigating template-dependent effects. As demonstrated, XTP is a 10-fold more potent inhibitor of Qβ RNA polymerase on a poly(U2,C) template compared to other GTP analogs [1]. This allows researchers to precisely titrate inhibitory effects in a manner not achievable with less potent analogs, facilitating the dissection of polymerase-template interactions. This is especially valuable for developing novel antiviral strategies targeting viral RNA polymerases, where non-canonical nucleotide incorporation leads to error catastrophe or chain termination.

GPCR Conformational Probing with XTP

The unique interaction profile of XTP with G-proteins, characterized by a distinct hydrolysis efficacy rank (GTP > ITP > XTP) and a lack of stimulation by certain chemoattractants [1], makes it an indispensable tool for probing receptor-specific signal sorting. XTP can be used to selectively activate or inhibit specific G-protein-mediated pathways, allowing researchers to map which downstream effectors are coupled to which receptors. This is critical for understanding complex signaling networks in immunology and neurobiology, and for developing targeted therapeutics with reduced off-target effects.

Non-Canonical Nucleotide Surveillance & ITPase Assays

XTP serves as a primary substrate for specialized sanitizing enzymes like human ITPase and bacterial XTP/dITP diphosphatases [1]. Its use is essential in assays designed to measure the activity and specificity of these enzymes, which are critical for maintaining genomic integrity by preventing the incorporation of damaged nucleotides into DNA and RNA. These assays are fundamental for research into mutagenesis, cancer biology, and the evolution of antibiotic resistance, where understanding the cellular capacity to handle nucleotide pool damage is paramount.

Tubulin Binding Site Mapping & Microtubule Assembly

Nonhydrolyzable derivatives of XTP, such as xanthosine 5'-(β,γ-methylene)triphosphate and xanthosine 5'-(β,γ-imido)triphosphate, have been synthesized and shown to bind mutant GTPases like Rab5D136N with affinities similar to GTP while resisting hydrolysis [1]. These properties make XTP-based probes ideal for studying the role of specific GTPases in cellular processes like vesicle trafficking and signal transduction. Their stability ensures sustained activation or inhibition, providing a clearer picture of GTPase function without the complicating factor of rapid nucleotide turnover.

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